1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester
Overview
Description
1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester: is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a nitro group attached to a cyclohexyl ring, which is further connected to an acetic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester typically involves the esterification of (1-Nitromethylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
(1-Nitromethylcyclohexyl)acetic acid+EthanolAcid Catalyst(1-Nitromethylcyclohexyl)acetic acid ethyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This helps in driving the reaction to completion by shifting the equilibrium towards the ester formation.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester can undergo hydrolysis in the presence of an acid or base to yield (1-Nitromethylcyclohexyl)acetic acid and ethanol.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: (1-Nitromethylcyclohexyl)acetic acid and ethanol.
Reduction: (1-Aminomethylcyclohexyl)acetic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity due to the presence of the nitro group, which can be bioactive.
Medicine:
- Potential applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Used in the manufacture of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester largely depends on the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
(1-Nitromethylcyclohexyl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(1-Nitromethylcyclohexyl)propanoic acid ethyl ester: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness:
- The presence of both a nitro group and an ester group in 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester makes it unique in terms of its reactivity and potential applications. The nitro group can undergo reduction, while the ester group can participate in hydrolysis and substitution reactions, providing a versatile platform for chemical modifications.
Properties
IUPAC Name |
ethyl 2-[1-(nitromethyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-10(13)8-11(9-12(14)15)6-4-3-5-7-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXXMLNOGLTXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456239 | |
Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133938-45-1 | |
Record name | (1-Nitromethylcyclohexyl)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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